The Pyrazino[2,3-c]pyridazine Scaffold: A Technical Guide to Synthesis and Characterization
The Pyrazino[2,3-c]pyridazine Scaffold: A Technical Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazino[2,3-c]pyridazine core, a fused heterocyclic system incorporating both pyrazine and pyridazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique arrangement of four nitrogen atoms within a planar, aromatic framework imparts distinct electronic properties, making it a versatile building block for the design of novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and neuroscience, by targeting key enzymes and receptors.[2] This guide provides a comprehensive overview of the synthesis and characterization of the pyrazino[2,3-c]pyridazine ring system, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
Unveiling the Pyrazino[2,3-c]pyridazine Core: Structural and Physicochemical Properties
The pyrazino[2,3-c]pyridazine molecule consists of a pyrazine ring fused to a pyridazine ring, with the molecular formula C₆H₄N₄ and a molecular weight of 132.12 g/mol .[3][4] The planar structure and extensive π-conjugation contribute to its aromatic character.[2] The presence of four nitrogen atoms renders the ring system electron-deficient, which influences its reactivity and interactions with biological macromolecules.[2] X-ray crystallography studies of derivatives confirm the near-coplanar nature of the fused rings, with C-N bond lengths typically in the range of 1.33–1.38 Å and N-N bond lengths around 1.32 Å, indicative of partial double-bond character.[2]
Table 1: Physicochemical Properties of Pyrazino[2,3-c]pyridazine
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄ | [3][4] |
| Molecular Weight | 132.12 g/mol | [3][4] |
| Topological Polar Surface Area | 51.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| XLogP3-AA | -0.5 | [4] |
Strategic Synthesis of the Pyrazino[2,3-c]pyridazine Scaffold
The construction of the pyrazino[2,3-c]pyridazine core is most commonly achieved through a condensation reaction between a pyridazine-3,4-diamine and a 1,2-dicarbonyl compound. This approach offers a convergent and efficient route to a variety of substituted derivatives.
The Cornerstone of Synthesis: Condensation of Pyridazine-3,4-diamines with 1,2-Dicarbonyls
The primary and most versatile method for assembling the pyrazino[2,3-c]pyridazine ring system involves the acid-catalyzed condensation of a pyridazine-3,4-diamine with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil.[2] The causality behind this experimental choice lies in the nucleophilic nature of the diamine and the electrophilic character of the dicarbonyl, leading to a sequential double condensation and subsequent aromatization to form the stable fused heterocyclic system.
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 6,7-dialkyl-substituted pyrazino[2,3-c]pyridazine.[2]
Materials:
-
pyridazine-3,4-diamine hydrochloride
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Chloroform
-
Alumina for chromatography
-
Cyclohexane
Procedure:
-
A mixture of pyridazine-3,4-diamine hydrochloride (0.050 g, 0.3 mmol) and biacetyl (0.1 g, 1.2 mmol) is refluxed in ethanol for 19 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is diluted with water and the pH is adjusted to 7.0.
-
The aqueous solution is evaporated to dryness.
-
The residue is extracted with chloroform.
-
The chloroform extract is concentrated and purified by chromatography on an alumina column.
-
The first fraction, a yellow crystalline residue, is collected and recrystallized from cyclohexane to yield 6,7-dimethylpyrazino[2,3-c]pyridazine (0.021 g, 38% yield).[2]
Comprehensive Characterization of the Pyrazino[2,3-c]pyridazine Core
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of newly synthesized pyrazino[2,3-c]pyridazine derivatives. This includes a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of pyrazino[2,3-c]pyridazines. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.
-
¹H NMR Spectroscopy: The aromatic protons of the pyrazino[2,3-c]pyridazine core are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The exact chemical shifts and coupling constants will depend on the substitution pattern. For the parent pyridazine ring, protons adjacent to the nitrogen atoms (α-protons) are found at approximately δ 9.2 ppm, while the β-protons are around δ 7.5 ppm.[5] The protons on the pyrazine ring are expected to appear as a singlet at approximately δ 8.6 ppm.[6]
-
¹³C NMR Spectroscopy: The carbon atoms of the pyrazino[2,3-c]pyridazine skeleton will also exhibit characteristic chemical shifts in the ¹³C NMR spectrum. Aromatic carbons typically resonate in the range of δ 110-160 ppm. Carbons adjacent to nitrogen atoms will be shifted further downfield. For the parent pyridazine, the α-carbons appear around δ 150 ppm and the β-carbons at approximately δ 127 ppm. The carbons of the pyrazine ring are expected around δ 145 ppm.
Table 2: Representative NMR Data for Related Heterocycles
| Heterocycle | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Pyridazine | α-H: ~9.2, β-H: ~7.5 | α-C: ~150, β-C: ~127 |
| Pyrazine | H: ~8.6 | C: ~145 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of pyrazino[2,3-c]pyridazine derivatives. Electron impact (EI) ionization is a common technique for these stable aromatic compounds.
-
Molecular Ion Peak (M⁺): The mass spectrum of pyrazino[2,3-c]pyridazine will show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio (m/z).[7]
-
Fragmentation Pattern: The fragmentation of the pyrazino[2,3-c]pyridazine ring under EI conditions is expected to involve the loss of small, stable neutral molecules. A characteristic fragmentation pathway for diazines is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion with a mass 28 units less than the molecular ion.[8] Further fragmentation may involve the loss of HCN or other small fragments depending on the substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrazino[2,3-c]pyridazine core. The absorption maxima (λ_max) are indicative of the extent of conjugation. For 6,7-diphenyl-3-chloropyrazino[2,3-c]pyridazine in 95% ethanol, characteristic absorption bands are observed at 207 nm, 233 nm, and 372 nm.[2]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of pyrazino[2,3-c]pyridazine derivatives in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the planarity of the fused ring system and revealing the packing of the molecules in the crystal lattice.[2]
Conclusion
The pyrazino[2,3-c]pyridazine scaffold continues to be a focal point of research in medicinal chemistry due to its synthetic accessibility and diverse biological activities. The synthetic strategies and characterization techniques outlined in this guide provide a robust framework for researchers to explore the chemical space of this important heterocyclic system. A thorough understanding of the principles behind the synthesis and the interpretation of analytical data is paramount for the successful design and development of novel pyrazino[2,3-c]pyridazine-based drug candidates.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- (n.d.). 7.4.8. Pyrazino[2,3-c]pyridazines.
-
Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Retrieved from [Link]
- (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
-
(n.d.). Pyridazine. PubChem. Retrieved from [Link]
-
(n.d.). Pyrazino(2,3-c)pyridazine. PubChem. Retrieved from [Link]
-
Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]
-
(n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Retrieved from [Link]
-
(n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. Retrieved from [Link]
-
(2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]
- (n.d.). Interpretation of mass spectra.
-
(n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]
- (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
Sources
- 1. Buy Pyrazino[2,3-c]pyridazine | 254-96-6 [smolecule.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Page loading... [guidechem.com]
- 4. Pyrazino(2,3-c)pyridazine | C6H4N4 | CID 15573980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]

